![molecular formula C14H11BrN2O3S B1375811 7-溴-3-(4-甲氧基苄基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1392484-71-7](/img/structure/B1375811.png)
7-溴-3-(4-甲氧基苄基)噻吩并[3,2-d]嘧啶-2,4(1H,3H)-二酮
描述
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C14H11BrN2O3S and its molecular weight is 367.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
噻吩并嘧啶衍生物因其抗癌特性而被广泛研究。已知它们可以抑制参与癌细胞增殖的各种酶和途径。 例如,它们可以作为激酶抑制剂,由于它们在细胞通讯和信号转导途径中的作用,激酶抑制剂在癌症治疗中至关重要 。 噻吩并嘧啶与嘌呤的结构相似性使它们成为药物开发的理想候选者,特别是在针对癌细胞的转移和耐药性方面 。
酶抑制
该化合物抑制酶的能力不仅限于激酶。 它还可以靶向癌症进展中至关重要的其他酶,例如拓扑异构酶,这些酶参与 DNA 复制和细胞分裂 。 通过抑制这些酶,噻吩并嘧啶衍生物可以有效地阻止癌细胞的生长。
微管聚合干扰
另一个重要的应用是干扰微管聚合。这个过程对于细胞分裂至关重要,它的破坏会导致快速分裂的癌细胞死亡。 噻吩并嘧啶衍生物在该领域显示出潜力,为开发新的抗癌药物提供了一条途径 。
组蛋白脱乙酰酶 (HDAC) 抑制
组蛋白脱乙酰酶是通过修饰染色质结构在基因表达中发挥作用的酶。抑制 HDAC 可以导致肿瘤抑制基因的重新激活并诱导癌细胞死亡。 噻吩并嘧啶因其 HDAC 抑制活性而被研究,这可能对癌症治疗有益 。
抗病毒活性
除了癌症之外,噻吩并嘧啶核苷已被认为是有效的抗病毒剂。 它们的结构框架使它们能够与病毒酶相互作用,这可能导致开发治疗病毒感染的新方法 。
药理作用
噻吩并嘧啶的药理作用多种多样,包括抗真菌、镇痛、抗炎和抗菌活性。 这种广泛的活性范围使它们在各种治疗领域中具有价值 。
抗肿瘤活性
特定的噻吩并嘧啶衍生物因其对不同人类癌细胞系的抗肿瘤活性而被研究。 一些化合物已显示出有效的活性,表明开发新的抗肿瘤药物的潜力 。
药物开发
噻吩并嘧啶的结构特征使它们成为药物开发中合适的支架。 它们与嘌呤的等电子性质为创建模拟天然核苷生物活性的类似物提供了基础,这在设计具有提高的选择性和功效的药物中至关重要 。
作用机制
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways, including protein kinases (pks), which play key roles in several signal transduction pathways .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, such as pks, leading to the inhibition of these enzymes . This inhibition can disrupt cellular communication processes, potentially leading to the suppression of cancer cell proliferation and differentiation .
Biochemical Pathways
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione likely affects the biochemical pathways associated with its targets. For instance, the inhibition of PKs can disrupt several signal transduction pathways, potentially leading to effects such as the prevention of metastasis and drug resistance in cancer cells .
Result of Action
The inhibition of pks and other enzymes by thienopyrimidine derivatives can lead to the suppression of cancer cell proliferation and differentiation .
生化分析
Biochemical Properties
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are crucial in cell signaling pathways . The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, including cell proliferation and differentiation.
Cellular Effects
The effects of 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on cells are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. This modulation of cellular processes makes it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signal transduction pathways, leading to altered cellular responses. The compound also affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can result in the activation of apoptotic pathways and the suppression of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied over time. The compound exhibits stability under various conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. The extent of these effects can vary depending on the experimental conditions and the cell types used.
Dosage Effects in Animal Models
The effects of 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions, which need to be considered in therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in the liver and kidneys. This distribution pattern is important for understanding the pharmacokinetics and potential therapeutic effects of the compound.
Subcellular Localization
The subcellular localization of 7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . It can also be found in the cytoplasm, where it interacts with various signaling proteins and enzymes. The localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action.
属性
IUPAC Name |
7-bromo-3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-9-4-2-8(3-5-9)6-17-13(18)12-11(16-14(17)19)10(15)7-21-12/h2-5,7H,6H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVXWPNJBUJPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CS3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856737 | |
| Record name | 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392484-71-7 | |
| Record name | 7-Bromo-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
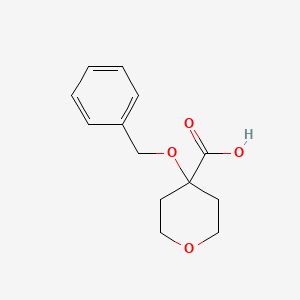
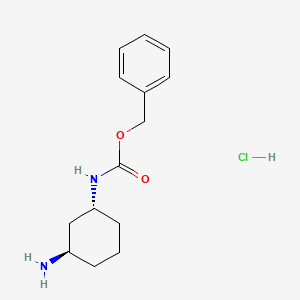
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
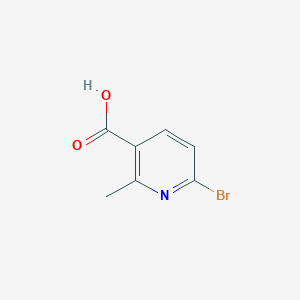

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)
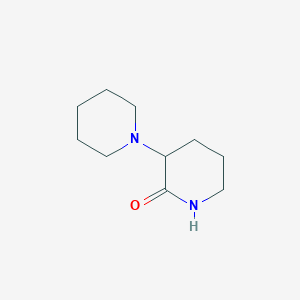
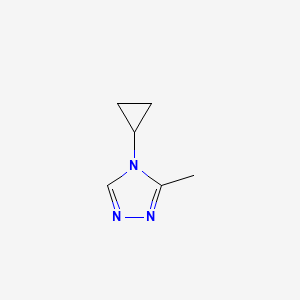
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
